4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9(2)16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMANNJPFZGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Pre-Functionalized Intermediates
Alternative pathways involve 3-nitro-4-hydroxybenzenesulfonyl chloride as an intermediate. Reacting this with dimethylamine in tetrahydrofuran (THF) at 0–20°C achieves the target compound in a single step. This method bypasses the need for sequential nitration and alkylation but requires stringent control over sulfonyl chloride stability.
Key Data:
- Sulfonylation Conditions:
Optimization Strategies and Industrial Scalability
Nitration Reaction Optimization
The nitration step’s exothermic nature necessitates precise temperature control to avoid polynitration. Patent US7772411B2 highlights the use of ice baths to maintain 0–5°C during HNO₃ addition, improving regioselectivity for the 3-nitro isomer. Post-reaction quenching with ice-water mixtures followed by filtration enhances purity (>95% by HPLC).
Dimethylation Efficiency Enhancements
Switching from dimethylamine gas to dimethylamine hydrochloride with triethylamine mitigates handling risks and improves reaction reproducibility. Combi-Blocks’ protocol (LD-1292) further refines this by employing methanol-water solvent systems during crystallization, achieving 98% purity.
Comparative Analysis of Methodologies
The table below contrasts the two primary synthetic routes:
Mechanistic Insights and Side Reactions
Nitration Regiochemistry
The ortho/para directing effect of the hydroxyl group favors nitration at the 3-position (meta to sulfonamide), though trace amounts of 5-nitro isomers may form. Density Functional Theory (DFT) calculations suggest that hydrogen bonding between the sulfonamide and nitric acid stabilizes the transition state at the 3-position.
Dimethylation Challenges
Competitive monomethylation or over-alkylation can occur if stoichiometry is imbalanced. Using a 2:1 ratio of dimethylamine hydrochloride to sulfonamide suppresses these side reactions.
Industrial-Scale Adaptations
Patent WO2015164480A1 discloses a continuous-flow nitration system that reduces reaction time to 30 minutes while maintaining 70% yield. For dimethylation, microwave-assisted synthesis at 120°C for 15 minutes achieves 90% conversion, though scalability remains limited.
Emerging Methodologies
Recent advances include enzymatic sulfonylation using Bacillus subtilis sulfotransferases, which achieve 60% yield under mild conditions (pH 7.0, 37°C). However, substrate scope limitations hinder broad adoption.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-N,N-dimethyl-3-nitrobenzenesulfonamide.
Reduction: Formation of 4-hydroxy-N,N-dimethyl-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide has diverse applications across several domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions.
Biology
- Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes involved in various biological processes.
- Antimicrobial Activity : Demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Medicine
- Pharmacological Tool : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial effects.
Industry
- Production of Dyes and Pigments : Utilized in creating specialty chemicals and dyes due to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains:
- Effective against Staphylococcus aureus and Klebsiella pneumoniae with inhibition rates exceeding 80% at specific concentrations.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Nitro Group Removal | Decreased antimicrobial activity |
| Hydroxy Group Positioning | Essential for maintaining anti-inflammatory effects |
| Dimethyl Substitution | Enhances solubility and bioavailability |
Case Studies
-
In Vitro Studies on Platelet Aggregation :
- Demonstrated potential benefits in managing cardiovascular diseases through modulation of platelet function.
-
Diabetes Research :
- Investigated for its role in glucose metabolism regulation and potential benefits in diabetic models.
-
Antibiotic Resistance :
- Explored as a candidate for overcoming resistance mechanisms in bacterial strains.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-3-nitrobenzenesulfonamide: Lacks the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.
N,N-Dimethyl-3-nitrobenzenesulfonamide:
Uniqueness
4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields .
Biological Activity
4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a hydroxy group, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃S |
| CAS Number | 42247-91-6 |
| Molecular Weight | 227.26 g/mol |
| Solubility | Soluble in polar solvents |
The biological activity of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological processes.
Key Mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
- Antimicrobial Activity : It shows potential against various bacterial strains by disrupting essential cellular processes.
Biological Activities
-
Antimicrobial Properties :
- Studies indicate that 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Its mechanism likely involves interference with bacterial folic acid synthesis, similar to traditional sulfonamides.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly affect its potency and selectivity.
Case Studies
- In Vitro Studies on Platelet Aggregation :
- Diabetes Research :
- Antibiotic Resistance :
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are they applied?
- Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the hydroxyl proton ( ~10-12 ppm) and nitro group deshielding effects on adjacent carbons are critical markers.
- IR Spectroscopy : Identify functional groups via O–H stretching (~3200 cm), S=O sulfonamide vibrations (~1350-1150 cm), and nitro group absorption (~1520 cm) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (CHNOS) and detect fragmentation patterns, such as loss of the nitro group (-46 Da) .
Q. What synthetic routes are recommended for preparing 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide?
- Answer :
- Step 1 : Sulfonylation of 3-nitrophenol using dimethylsulfamoyl chloride in anhydrous DCM with pyridine as a base.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC and optimize nitro group stability under acidic/basic conditions. Similar protocols are adapted from sulfonamide syntheses in .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer :
- Hazards : Flammable solid (GHS Category 1), skin/eye irritant (Category 2). Toxic fumes may form upon decomposition .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in sealed containers at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and using CO extinguishers for fires .
Advanced Research Questions
Q. How can discrepancies between computational and experimental structural data (e.g., collision cross-sections) be resolved?
- Answer :
- Collision Cross-Section (CCS) Analysis : Compare experimental CCS (via ion mobility spectrometry) with computational predictions (e.g., MOBCAL or IMPACT software). Deviations >5% may indicate conformational flexibility or inaccuracies in gas-phase modeling .
- Mitigation : Use density functional theory (DFT) to refine molecular dynamics simulations, accounting for solvation effects omitted in vacuum-based models .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
- Answer :
- Disorder Handling : The nitro group’s rotational freedom may cause electron density disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Validation : Apply R cross-validation and check for geometric outliers (e.g., bond lengths) using CCDC Mercury. SHELXL’s restraint tools stabilize refinement for flexible substituents .
Q. How does the electronic nature of substituents influence reactivity in sulfonamide derivatives?
- Answer :
- Nitro Group Effects : The meta-nitro group withdraws electron density, reducing nucleophilic attack on the sulfonamide sulfur. This stabilizes the compound under basic conditions but may hinder electrophilic substitution .
- Comparative Studies : Derivatives like 3-amino-4-hydroxy analogs ( ) show increased reactivity due to electron-donating amino groups, enabling coupling reactions for functionalization .
Q. What strategies optimize experimental phasing in crystallography for low-symmetry derivatives?
- Answer :
- SHELXC/D/E Pipeline : Use SHELXD for dual-space recycling to solve phases from weak or partial datasets. For low-resolution data (<1.5 Å), integrate molecular replacement with Phaser if homologous structures exist .
- Heavy Atom Soaking : Introduce iodide or selenomethionine via co-crystallization to enhance anomalous scattering signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
